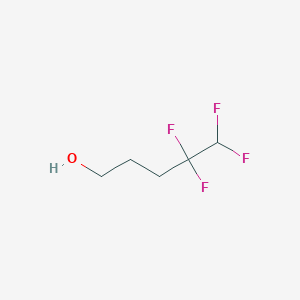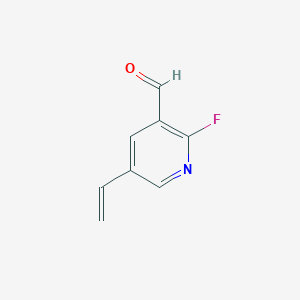
5-Ethenyl-2-fluoropyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethenyl-2-fluoropyridine-3-carbaldehyde: is a fluorinated pyridine derivative with the molecular formula C8H6FNO . This compound is characterized by the presence of an ethenyl group at the 5-position, a fluorine atom at the 2-position, and a carbaldehyde group at the 3-position of the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethenyl-2-fluoropyridine-3-carbaldehyde typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine. Subsequent reactions introduce the ethenyl and carbaldehyde groups .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves multi-step synthesis starting from commercially available pyridine derivatives, followed by selective fluorination and functional group modifications under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions: 5-Ethenyl-2-fluoropyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 5-ethenyl-2-fluoropyridine-3-carboxylic acid.
Reduction: Formation of 5-ethenyl-2-fluoropyridine-3-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-Ethenyl-2-fluoropyridine-3-carbaldehyde is used as a building block in organic synthesis. Its reactive aldehyde group allows it to participate in various condensation reactions, facilitating the synthesis of more complex molecules .
Biology and Medicine: The presence of the fluorine atom introduces unique electronic properties, making this compound a valuable scaffold for drug design.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals. Its unique properties make it suitable for the development of new materials with improved physical and chemical characteristics .
Mecanismo De Acción
The mechanism of action of 5-ethenyl-2-fluoropyridine-3-carbaldehyde is primarily attributed to its ability to interact with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the reactivity of the pyridine ring, affecting its interactions with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially modulating their activity .
Comparación Con Compuestos Similares
2-Fluoropyridine: Lacks the ethenyl and carbaldehyde groups, making it less reactive in certain synthetic applications.
3-Fluoropyridine: Similar to 2-fluoropyridine but with the fluorine atom at the 3-position.
5-Fluoropyridine-3-carbaldehyde: Similar structure but lacks the ethenyl group.
Uniqueness: 5-Ethenyl-2-fluoropyridine-3-carbaldehyde is unique due to the combination of the ethenyl, fluorine, and carbaldehyde groups on the pyridine ring. This combination imparts distinct electronic and steric properties, enhancing its reactivity and making it a valuable intermediate in organic synthesis and drug design .
Propiedades
Fórmula molecular |
C8H6FNO |
|---|---|
Peso molecular |
151.14 g/mol |
Nombre IUPAC |
5-ethenyl-2-fluoropyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H6FNO/c1-2-6-3-7(5-11)8(9)10-4-6/h2-5H,1H2 |
Clave InChI |
YRMGEYAVUVPNSM-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC(=C(N=C1)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


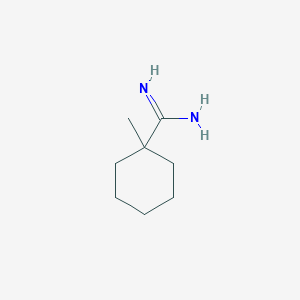
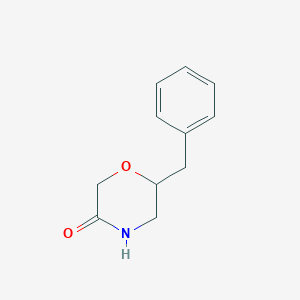
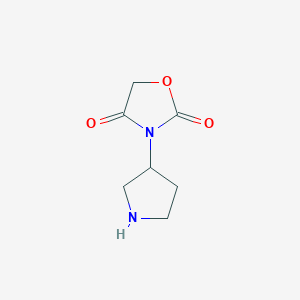
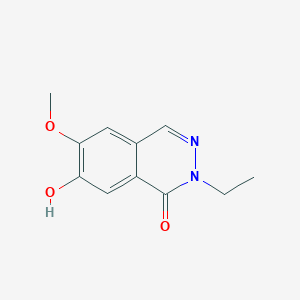
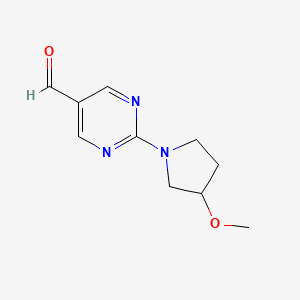
![1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine](/img/structure/B13188802.png)
![2-[(1H-1,2,3-Triazol-1-yl)methyl]morpholine](/img/structure/B13188814.png)
![1-[3-(3-Aminophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B13188818.png)
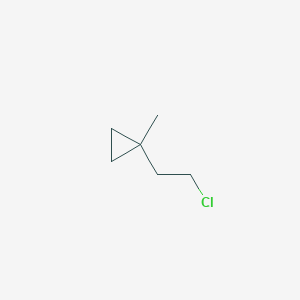
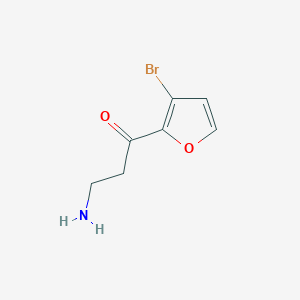
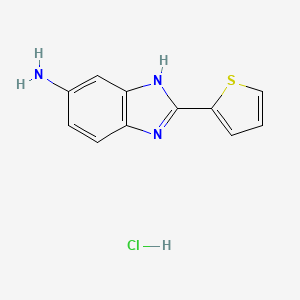
![tert-Butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13188838.png)

